3-(1-(萘-1-磺酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

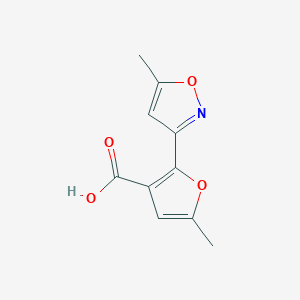

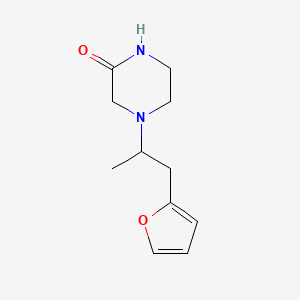

The compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative also contains an azetidinone moiety, which is a four-membered nitrogen-containing ring, and a naphthalene group known for its aromatic properties. The compound's structure suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 2-azetidinones and 4-thiazolidinones derivatives can be achieved through a cyclocondensation reaction involving chloro acetyl chloride and thio glycolic acid with an amine precursor . Although the exact synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is not detailed, similar synthetic strategies could be employed, starting from a suitable naphthalene derivative and incorporating the azetidinone and thiazolidine moieties through appropriate condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The naphthalene moiety contributes to the compound's hydrophobic character, which can affect its pharmacokinetic properties, such as absorption and distribution .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in the azetidinone and thiazolidine rings. These groups can participate in various chemical reactions, such as nucleophilic substitutions or additions, which could be utilized to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of both aromatic and heterocyclic rings would affect its solubility, melting point, and stability. The compound's reactivity could also be influenced by the presence of the sulfonyl group, which is known to be a good leaving group in substitution reactions. These properties are crucial for determining the compound's suitability for drug development, as they impact its behavior in biological environments .

Relevant Case Studies

While the provided data does not include specific case studies on 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, related compounds have been evaluated for their biological activities. For example, derivatives of naphthalen-2-yl acetate have been tested in vivo for anticonvulsant activity, showing significant delay in the onset of convulsions and prolongation of survival time, indicating potential CNS depressant activity . These findings suggest that the compound could also exhibit significant biological activity, warranting further investigation.

科学研究应用

抗糖尿病和抗氧化特性

研究表明,噻唑烷-2,4-二酮及其衍生物,包括3-(1-(萘-1-磺酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮,在抗糖尿病和抗氧化活性方面具有重要的应用。这些化合物在胰岛素敏感性和增强外周组织葡萄糖利用方面显示出前景。Shukla、Pandey和Chawla (2020)在“有机化学快报”中的一项研究详细介绍了此类衍生物的合成和表征,这些衍生物在体外和体内模型中均表现出显着的抗糖尿病、抗氧化和细胞毒性作用(Shukla, Pandey, & Chawla, 2020)。

抗炎和镇痛活性

噻唑烷-2,4-二酮的某些衍生物表现出抗炎和镇痛特性。Sharma等人(2006)合成了具有氮杂环丁基和噻唑烷基部分的萘衍生物,显示出显着的抗炎和镇痛活性。这些发表在“药学档案”中的发现突出了这些化合物在治疗炎症性疾病中的潜力(Sharma et al., 2006)。

抗癌和抗病毒活性

在“欧洲药理学杂志”中,Havrylyuk等人(2013)讨论了新型5-吡唑啉取代的4-噻唑烷酮的合成,该化合物在体外具有显着的抗癌活性。一些衍生物对白血病亚组细胞系显示出敏感性,并且观察到对SARS冠状病毒和甲型和乙型流感病毒的潜在抗病毒活性(Havrylyuk et al., 2013)。

抗菌和抗真菌应用

噻唑烷-2,4-二酮衍生物还表现出抗菌和抗真菌特性。Adem等人(2022)在“合成通讯”中的一项研究合成了新型氮杂环丁-2-酮和噻唑烷-4-酮衍生物,这些衍生物对各种细菌和真菌菌株表现出显着的活性(Adem et al., 2022)。

抗惊厥潜力

Ghareb等人(2017)在“生物有机化学”中合成了新型萘-2-基乙酸酯和1,6-二硫杂-4,9-二氮杂螺衍生物作为潜在的抗惊厥剂。这些化合物在延迟士的宁诱发的癫痫发作方面显示出有希望的结果,并建议进一步评估为抗惊厥药物(Ghareb et al., 2017)。

作用机制

Target of Action

The primary target of the compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) receptor . This receptor plays a central role in the biological functioning of several essential molecules .

Mode of Action

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione interacts with its target, the PPAR-γ receptor, by improving insulin resistance . This interaction results in changes that lead to the activation of the receptor .

Biochemical Pathways

The activation of the PPAR-γ receptor by 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione affects several biochemical pathways. These include pathways related to glucose metabolism, lipid metabolism, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammation .

Pharmacokinetics

It is known that the compound exhibits a wide range of biological activities , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammation . These effects are beneficial in the management of conditions such as diabetes and metabolic syndrome .

属性

IUPAC Name |

3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c19-15-10-23-16(20)18(15)12-8-17(9-12)24(21,22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIKFOUNNLRRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)